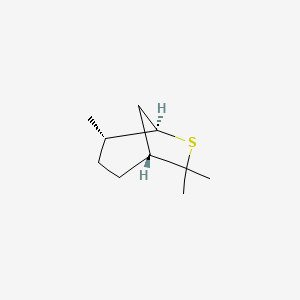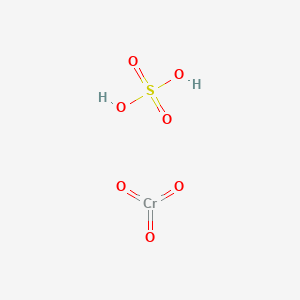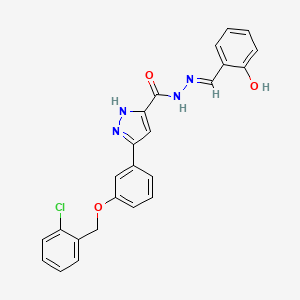
lanthanum(III) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(III) borate is a rare earth compound that has garnered significant attention due to its unique properties and wide range of applications. It is known for its high thermal stability, transparency in the ultraviolet region, and excellent luminescent properties. These characteristics make it a valuable material in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum(III) borate can be synthesized using several methods, including the solid-state method, co-precipitation, and hydrothermal synthesis.
Co-Precipitation Method: In this method, lanthanum nitrate hexahydrate (La(NO3)3·6H2O) and sodium tetraborate (Na2B4O7·10H2O) are used as precursors.
Hydrothermal Synthesis: This method involves reacting lanthanum nitrate with boric acid under hydrothermal conditions, typically at temperatures around 180°C.
Industrial Production Methods: Industrial production of this compound often employs the solid-state method due to its simplicity and scalability. The co-precipitation method is also used for producing lanthanum borate with specific morphologies and particle sizes.
Analyse Des Réactions Chimiques
Lanthanum(III) borate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution Reactions: It can participate in substitution reactions where lanthanum ions are replaced by other rare earth ions such as europium (Eu) or terbium (Tb) to enhance its luminescent properties.
Common Reagents and Conditions:
Reagents: Lanthanum nitrate, boric acid, sodium tetraborate, and various rare earth dopants.
Conditions: High temperatures (750-1000°C) and controlled atmospheres are commonly used.
Major Products:
Applications De Recherche Scientifique
Lanthanum(III) borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which lanthanum(III) borate exerts its effects is primarily through its interaction with light and its ability to emit luminescence. When doped with rare earth ions, the compound absorbs ultraviolet light and re-emits it as visible light. This process involves energy transfer from the host lattice to the dopant ions, resulting in luminescence .
Comparaison Avec Des Composés Similaires
Lanthanum(III) borate is unique due to its high thermal stability, transparency in the ultraviolet region, and excellent luminescent properties. Similar compounds include:
Yttrium Borate (YBO3): Known for its luminescent properties but has different thermal stability and optical characteristics compared to lanthanum borate.
Gadolinium Borate (GdBO3): Exhibits similar luminescent properties but with different emission spectra and applications.
This compound stands out due to its versatility and efficiency in various applications, particularly in optoelectronics and luminescent materials.
Propriétés
Formule moléculaire |
BLaO3 |
|---|---|
Poids moléculaire |
197.72 g/mol |
Nom IUPAC |
lanthanum(3+);borate |
InChI |
InChI=1S/BO3.La/c2-1(3)4;/q-3;+3 |
Clé InChI |
GJJSDZSDOYNJSW-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



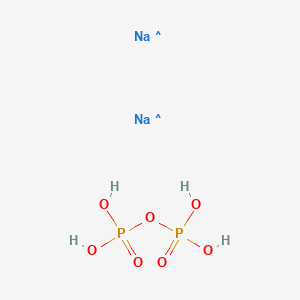
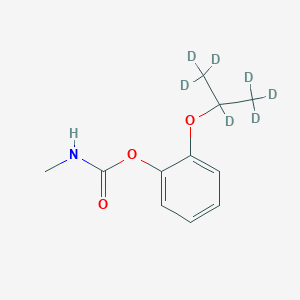

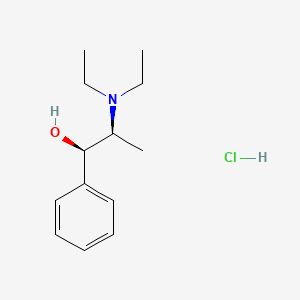
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)
